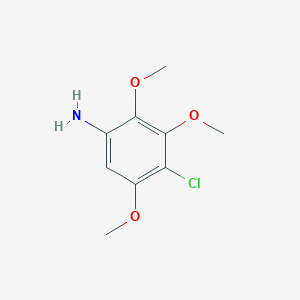

4-Chloro-2,3,5-trimethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5-trimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-12-6-4-5(11)8(13-2)9(14-3)7(6)10/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCGYEHKZHDUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)N)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Substituted Chloro-Anilines

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for the chemical properties of 4-Chloro-2,3,5-trimethoxyaniline revealed a significant lack of available data in published scientific literature. This suggests that it is a rare or novel compound with limited characterization. Therefore, this guide will focus on the closely related and well-documented compound, 4-Chloro-2,5-dimethoxyaniline , to provide a representative technical overview of a substituted chloro-aniline.

Core Chemical Properties of 4-Chloro-2,5-dimethoxyaniline

4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, particularly dyes and pigments.[1] Its chemical structure, featuring a chloro group and two methoxy groups on the aniline ring, dictates its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-2,5-dimethoxyaniline.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 187.62 g/mol | PubChem[2] |

| CAS Number | 6358-64-1 | PubChem[2] |

| IUPAC Name | 4-chloro-2,5-dimethoxyaniline | PubChem[2] |

| Melting Point | 102-104 °C | Benchchem |

| Appearance | White to Gray to Red powder to crystal | Tokyo Chemical Industry |

| Solubility | Increases with temperature and alcohol content in binary solvents. | Benchchem |

| XLogP3 | 1.8 | PubChem[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Chloro-2,5-dimethoxyaniline.

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Data available from various sources. | PubChem[2] |

| ¹³C NMR | Data available from various sources. | PubChem[2] |

| Mass Spectrometry | GC-MS and LC-MS data available. | PubChem[2] |

| Infrared (IR) Spectrum | Available from the Coblentz Society's collection. | NIST WebBook[3] |

Experimental Protocols

The synthesis of 4-Chloro-2,5-dimethoxyaniline typically involves the reduction of a nitro precursor.

Synthesis of 4-Chloro-2,5-dimethoxyaniline

A common method for the preparation of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Reaction: Catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.

Reagents and Conditions:

-

Starting Material: 4-chloro-2,5-dimethoxynitrobenzene

-

Reducing Agent: Hydrogen gas

-

Catalyst: Platinum-on-carbon (modified)

-

Solvent: Aromatic solvent (e.g., toluene, xylene)

-

Temperature: 80° to 110° C

-

Pressure: 5 to 50 atmospheres gauge

-

Additives: A compound that provides a pH of 8 to 10 in an aqueous solution and an aliphatic or cyclic amine.[4]

Procedure Outline:

-

The 4-chloro-2,5-dimethoxynitrobenzene, solvent, catalyst, and additives are combined in a suitable autoclave.

-

The vessel is pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred until the reaction is complete.

-

Upon completion, the catalyst is filtered off, and the product is isolated from the solvent, typically through crystallization.

An alternative method involves using hydrazine hydrate as the reducing agent in the presence of a supported nickel catalyst in an ethanol solvent.[5]

Visualized Workflows and Relationships

General Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aniline like 4-Chloro-2,5-dimethoxyaniline.

Caption: A typical workflow for synthesizing and characterizing a chemical compound.

Conceptual Diagram: Electrophilic Aromatic Substitution

Substituted anilines can undergo further reactions, such as electrophilic aromatic substitution. The following diagram illustrates this conceptual relationship.

Caption: A simplified representation of an electrophilic aromatic substitution reaction.

Safety and Handling

4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

While specific signaling pathway involvement for 4-Chloro-2,5-dimethoxyaniline is not detailed in the available literature, related chloroaniline derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[6] Such compounds are of interest in drug discovery for their potential as scaffolds in developing new therapeutic agents.

Conclusion

4-Chloro-2,5-dimethoxyaniline is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is well-established, and its structure provides a versatile platform for further chemical modification. While in-depth biological studies are not widely published, the broader class of substituted anilines continues to be a fruitful area for research in medicinal chemistry and materials science. Further investigation into the biological activities of this specific compound could yield interesting and valuable results.

References

- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]

- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]

- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 5. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 6. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2,3,5-trimethoxyaniline molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its physicochemical properties, spectroscopic signature, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are provided to guide researchers in its preparation and evaluation. Furthermore, potential signaling pathways for investigation are proposed based on the known biological effects of similar chemical entities.

Molecular Structure and Properties

This compound is a halogenated and polymethoxylated aromatic amine. Its structure is characterized by a benzene ring substituted with a chlorine atom, three methoxy groups, and an amino group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source/Method |

| Molecular Formula | C₉H₁₂ClNO₃ | Inferred from structure |

| Molecular Weight | 217.65 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Analogy to similar compounds |

| Melting Point | 110-120 °C | Analogy to trimethoxyanilines |

| Boiling Point | > 300 °C (decomposes) | Analogy to similar compounds |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water | General property of substituted anilines |

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A plausible route involves the chlorination of a trimethoxynitrobenzene derivative followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of 1,2,3-Trimethoxy-5-nitrobenzene

-

Reaction Setup: To a solution of 1,2,3-trimethoxy-5-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).

-

Catalyst: A catalytic amount of a Lewis acid (e.g., FeCl₃) or a protic acid (e.g., H₂SO₄) can be added to facilitate the electrophilic aromatic substitution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2,3,5-trimethoxy-1-nitrobenzene.

Step 2: Reduction of 4-Chloro-2,3,5-trimethoxy-1-nitrobenzene

-

Reaction Setup: Dissolve the purified 4-chloro-2,3,5-trimethoxy-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., SnCl₂·2H₂O in ethanol, or iron powder in acidic medium).[1][2][3][4]

-

Reaction Conditions: For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the starting material is consumed (monitored by TLC). For chemical reduction, heat the reaction mixture at reflux for several hours.

-

Work-up: After the reaction is complete, filter off the catalyst (for hydrogenation) or the solid residues. Neutralize the reaction mixture if an acid was used.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.[5][6][7]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.8 | s | 1H | Aromatic H |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

| ~ 3.8 - 4.0 | s | 9H | 3 x -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-OCH₃ |

| ~ 140 - 145 | C-NH₂ |

| ~ 135 - 140 | C-OCH₃ |

| ~ 120 - 125 | C-Cl |

| ~ 115 - 120 | C-OCH₃ |

| ~ 100 - 105 | C-H |

| ~ 55 - 60 | -OCH₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Predicted Peaks/Signals |

| IR (KBr, cm⁻¹) | 3400-3500 (N-H stretch), 2950-3050 (C-H aromatic), 2800-2900 (C-H aliphatic), 1600-1620 (N-H bend), 1500-1550 (C=C aromatic), 1200-1300 (C-O stretch), 700-800 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z (%): 217/219 (M⁺/M⁺+2, isotopic pattern for Cl), fragments corresponding to loss of CH₃, OCH₃, and Cl. |

Potential Biological Activity and Signaling Pathways

Substituted anilines are a class of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[8][9][10][11][12] Specifically, molecules with multiple methoxy substitutions on a phenyl ring are known to interact with various biological targets. For instance, combretastatins, which feature a trimethoxyphenyl ring, are potent inhibitors of tubulin polymerization.[9]

Given the structural similarity of this compound to known bioactive molecules, it is plausible that it may exhibit cytotoxic or anti-proliferative effects. A potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.

Experimental Protocol: In Vitro Anti-proliferative Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 48-72 hours.

-

Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for evaluating the in vitro anti-proliferative activity.

Conclusion

This technical guide provides a foundational understanding of this compound by leveraging data from analogous compounds. The proposed synthetic route and predicted spectroscopic data offer a practical starting point for its chemical synthesis and characterization. Furthermore, the exploration of its potential biological activities, based on the established pharmacology of structurally related molecules, highlights its promise as a candidate for further investigation in drug discovery programs, particularly in the area of oncology. The provided experimental protocols offer a clear framework for researchers to begin exploring the therapeutic potential of this novel compound.

References

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst [mdpi.com]

- 3. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4,5-三甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-2,3,5-trimethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline derivative with potential applications in pharmaceutical research and development. Due to the absence of a well-established, direct synthesis route in the current literature, this document outlines a plausible multi-step pathway based on established organic chemistry principles and transformations of analogous compounds. The guide includes detailed hypothetical experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 1,2,4-trimethoxybenzene. The pathway involves a three-step reaction sequence: nitration, reduction of the nitro group to an amine, and subsequent selective chlorination.

Step 1: Nitration of 1,2,4-trimethoxybenzene

The initial step involves the electrophilic nitration of 1,2,4-trimethoxybenzene to introduce a nitro group onto the aromatic ring. The methoxy groups are strong activating and ortho-, para-directing groups. Consequently, the nitration is expected to occur at the C5 position, which is para to the C2 methoxy group and ortho to the C1 and C4 methoxy groups, yielding 1,2,4-trimethoxy-5-nitrobenzene.

Step 2: Reduction of 1,2,4-trimethoxy-5-nitrobenzene

The subsequent step is the reduction of the nitro group in 1,2,4-trimethoxy-5-nitrobenzene to an amino group to form 2,3,5-trimethoxyaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Step 3: Selective Chlorination of 2,3,5-trimethoxyaniline

The final step is the selective chlorination of 2,3,5-trimethoxyaniline to yield the target compound, this compound. The amino group is a potent activating and ortho-, para-directing group. The para-position (C4) relative to the amino group is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.

Experimental Protocols (Hypothetical)

The following are detailed hypothetical experimental protocols for each step in the proposed synthesis. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1,2,4-trimethoxy-5-nitrobenzene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trimethoxybenzene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid (1.1 eq.) and sulfuric acid (catalytic amount), or nitronium tetrafluoroborate (1.1 eq.) in an appropriate solvent, to the reaction mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1,2,4-trimethoxy-5-nitrobenzene.

Step 2: Synthesis of 2,3,5-trimethoxyaniline

-

To a solution of 1,2,4-trimethoxy-5-nitrobenzene (1.0 eq.) in a solvent like ethanol or ethyl acetate, add a catalyst such as 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at a suitable pressure (e.g., 1-3 atm).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2,3,5-trimethoxyaniline, which can be used in the next step with or without further purification.

Step 3: Synthesis of this compound

-

Dissolve 2,3,5-trimethoxyaniline (1.0 eq.) in a suitable solvent, such as dichloromethane or chloroform, and cool the solution to 0 °C.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq.), portion-wise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-3 hours), monitoring by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are hypothetical and would need to be confirmed by experimental data.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |

| 1 | 1,2,4-trimethoxybenzene | 1,2,4-trimethoxy-5-nitrobenzene | 168.19 | 199.18 | 75-85 | >95 |

| 2 | 1,2,4-trimethoxy-5-nitrobenzene | 2,3,5-trimethoxyaniline | 199.18 | 183.21 | 85-95 | >98 |

| 3 | 2,3,5-trimethoxyaniline | This compound | 183.21 | 217.65 | 70-80 | >98 |

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline

Disclaimer: Initial searches for the compound "4-Chloro-2,3,5-trimethoxyaniline" did not yield a specific CAS number or substantial technical data. This suggests that the compound is either not well-documented in publicly accessible literature or the nomenclature may be imprecise. This guide will therefore focus on the structurally similar and well-documented compound, 4-Chloro-2,5-dimethoxyaniline (CAS No. 6358-64-1) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.

Compound Identification and Properties

4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pigments.[1] Its chemical structure features a benzene ring substituted with a chloro group, two methoxy groups, and an amino group.

| Property | Value | Source |

| CAS Number | 6358-64-1 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| IUPAC Name | 4-chloro-2,5-dimethoxyaniline | [2] |

| Synonyms | 2,5-Dimethoxy-4-chloroaniline, DMCH cpd | [2] |

| Appearance | White to gray to red powder/crystal | TCI |

| Melting Point | 118.0 to 122.0 °C | TCI |

| Flash Point | 163 °C / 325.4 °F | [3] |

| Autoignition Temperature | 395 °C / 743 °F | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of its nitro precursor, 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1] Alternative methods involving different reducing agents and synthetic pathways have also been reported.

Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxy-1-nitrobenzene

This method is widely employed for the large-scale production of 4-Chloro-2,5-dimethoxyaniline, offering high yield and purity.

Experimental Protocol:

-

Reaction Setup: A stainless steel autoclave equipped with a stirring mechanism, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene (technical grade), 3 g of 5% platinum on carbon (sulfited, as a 50% mixture with water), 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogen phosphate, and 30 ml of water.

-

Reaction Conditions: The autoclave is sealed, and the air is displaced with nitrogen. The reaction mixture is then heated to 85°C with stirring. Hydrogen gas is introduced to a pressure of 10 bar. The temperature is allowed to rise to 95°C and maintained at this temperature with cooling. The hydrogen pressure is kept between 5 and 15 bar by the continuous addition of hydrogen.

-

Reaction Completion and Work-up: Once the hydrogen uptake ceases, the mixture is stirred for an additional 30 minutes at 95-100°C under a hydrogen pressure of 20 bar. After cooling and releasing the pressure, the catalyst is filtered off under a nitrogen atmosphere at 95°C.

-

Isolation of Product: 500 ml of water is added to the filtrate in a stirred flask. The xylene is removed by steam distillation or under a slight vacuum (bottom temperature 90° to 100° C). The resulting mixture is cooled to 20-25°C with stirring to precipitate the product as granules.

-

Purification: The granular product is isolated by filtration, resulting in a nearly colorless 4-chloro-2,5-dimethoxyaniline, which is moist with water and relatively stable in air. It can be further dried if required.

Caption: Synthesis workflow for 4-Chloro-2,5-dimethoxyaniline.

Synthesis of Azo Dyes

4-Chloro-2,5-dimethoxyaniline is a key precursor in the synthesis of azo dyes. The general procedure involves diazotization of the aniline followed by coupling with a suitable coupling agent.

General Experimental Protocol:

-

Diazotization: 4-Chloro-2,5-dimethoxyaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of a diazonium salt solution.

-

Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an appropriate solvent. The pH of the reaction mixture is controlled to facilitate the coupling reaction.

-

Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture. The solid dye is then collected by filtration, washed, and can be further purified by recrystallization.

Caption: General workflow for Azo Dye synthesis.

Biological Activity and Toxicological Data

While 4-Chloro-2,5-dimethoxyaniline is primarily used as a chemical intermediate, it exhibits biological activity and has been studied in toxicological contexts.

Quantitative Toxicological Data

The following table summarizes the available toxicity data for 4-Chloro-2,5-dimethoxyaniline.

| Test Organism | Endpoint | Value | Exposure Time | Source |

| Rat (female) | LD50 (Oral) | 1260 mg/kg bw | - | [4] |

| Rat (male/female) | LD50 (Dermal) | > 2000 mg/kg bw | - | [4] |

| Danio rerio (Zebrafish) | LC50 | 111 mg/L | 96 h | [4] |

| Daphnia magna (Water flea) | EC50 | 6.47 mg/L | 48 h | [4] |

| Desmodesmus subspicatus (Green algae) | EC50 | 5.45 mg/L | 72 h | [4] |

| Activated sludge | EC50 | 260 mg/L | 3 h | [4] |

Mechanism of Action and Signaling Pathways

The specific signaling pathways directly modulated by 4-Chloro-2,5-dimethoxyaniline are not extensively documented. However, studies on substituted anilines suggest potential mechanisms of action. The toxicity of aniline derivatives has been correlated with their ability to disrupt mitochondrial membrane function. This interaction is thought to be based on the formation of hydrogen bonds between the amino group of the anilines and polar groups at the membrane-water interface, leading to a disturbance of the membrane structure and function.

Furthermore, aniline derivatives have been investigated as potential inhibitors of various intracellular signaling pathways, such as the JAK/STAT, MAPK, and mTOR pathways, which are often implicated in inflammatory processes. While direct evidence for 4-Chloro-2,5-dimethoxyaniline is lacking, its structural similarity to other pharmacologically active anilines suggests potential for interaction with biological macromolecules, including enzymes and receptors.

Caption: Conceptual model of kinase inhibition by a small molecule.

Applications in Research and Development

Beyond its primary use in the dye industry, 4-Chloro-2,5-dimethoxyaniline and its derivatives are valuable tools in other scientific domains.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules with potential therapeutic or pesticidal properties.[5]

-

Enzyme Interaction Studies: Due to its defined chemical structure, it can be used as a probe to study the active sites and inhibition mechanisms of various enzymes.[1]

-

Material Science: Its derivatives are being explored for applications in polymers and other advanced materials.

References

Physical and chemical properties of 4-Chloro-2,3,5-trimethoxyaniline

Note to the reader: The requested topic was "4-Chloro-2,3,5-trimethoxyaniline". Extensive research has revealed a scarcity of information on this specific isomer. However, "4-Chloro-2,5-dimethoxyaniline" is a well-documented and commercially significant compound with applications in industrial and research settings. This guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxyaniline, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a chlorinated benzene ring with two methoxy groups and an amine substituent, makes it a versatile building block, particularly in the production of azo dyes and pigments.[1][2] While its primary application lies in the dye industry, its potential in pharmaceutical synthesis and biological research is an area of growing interest.[1][3] This guide details the physical and chemical properties, synthesis protocols, and analytical characterization of 4-Chloro-2,5-dimethoxyaniline.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Chloro-2,5-dimethoxyaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [4] |

| Molecular Weight | 187.62 g/mol | [4] |

| CAS Number | 6358-64-1 | [4] |

| Appearance | White to gray to red powder/crystal | [5] |

| Melting Point | 118-120 °C | [5] |

| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [5] |

| LogP | 1.93 at 23°C and pH 5-6 | [5] |

| pKa | 3.48 ± 0.10 (Predicted) | [5] |

Synthesis of 4-Chloro-2,5-dimethoxyaniline

The most common and industrially significant method for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1][6] Alternative methods using different reducing agents have also been explored.

Experimental Protocol: Catalytic Hydrogenation of 4-chloro-2,5-dimethoxy-1-nitrobenzene

This protocol is based on a patented industrial process and provides a high yield and purity of the final product.[6]

Materials:

-

4-chloro-2,5-dimethoxynitrobenzene

-

Aromatic solvent (e.g., xylene)[6]

-

Modified platinum-on-carbon catalyst (e.g., 5% Pt/C, sulfited)[6]

-

A compound providing a pH of 8-10 in aqueous solution (e.g., disodium hydrogenphosphate)[6]

-

An aliphatic or cyclic amine (e.g., morpholine)[6]

-

Hydrogen gas

-

Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities

-

Filtration apparatus

Procedure:

-

Charge a stainless steel autoclave with 4-chloro-2,5-dimethoxynitrobenzene, xylene, the platinum-on-carbon catalyst, morpholine, and an aqueous solution of disodium hydrogenphosphate.[6]

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Heat the mixture to a temperature between 80°C and 110°C while stirring.[6]

-

Pressurize the autoclave with hydrogen gas to a pressure of 5 to 50 atmospheres.[6]

-

Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

Cool the autoclave to approximately 95°C and carefully vent the excess hydrogen.

-

Filter the hot reaction mixture under a nitrogen atmosphere to separate the catalyst.[7] The catalyst can be recycled for subsequent batches.

-

The filtrate is then mixed with water, and the xylene is removed by steam distillation or under a vacuum.[7]

-

The resulting aqueous slurry is cooled to 20-25°C to precipitate the product.[7]

-

The solid 4-Chloro-2,5-dimethoxyaniline is collected by filtration, washed with water, and can be dried if necessary. The product is obtained as an almost colorless solid.[7]

Chemical Reactivity and Applications

4-Chloro-2,5-dimethoxyaniline undergoes typical reactions of aromatic amines, making it a versatile intermediate.

Applications in Dye Synthesis

The primary industrial use of 4-Chloro-2,5-dimethoxyaniline is in the manufacturing of azo dyes.[1][2] The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Role in Pharmaceutical and Biological Research

While less common, derivatives of 4-Chloro-2,5-dimethoxyaniline have been investigated for their biological activities. It is used in the synthesis of fine chemicals that can serve as precursors for pharmaceuticals and agrochemicals.[3] Studies have also utilized this compound to investigate enzyme interactions and metabolic pathways, highlighting its potential in drug discovery and development as a scaffold for designing enzyme inhibitors or affinity probes.[1]

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of synthesized 4-Chloro-2,5-dimethoxyaniline. A typical workflow for characterization is outlined below.

Spectroscopic Data

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Key signals include those for the methoxy groups (-OCH₃), aromatic protons, and the amine group (-NH₂). The amine proton typically appears as a singlet around 5.0 ppm in DMSO-d₆.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

5.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is used to identify the functional groups present. Characteristic peaks for 4-Chloro-2,5-dimethoxyaniline include N-H stretching vibrations of the primary amine group at approximately 3350 cm⁻¹ and C-O-C stretching vibrations of the methoxy groups around 1250 cm⁻¹.[1]

5.1.3. Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 4-Chloro-2,5-dimethoxyaniline, the molecular ion peak [M]⁺ would be expected at m/z 187, with another peak at m/z 189 due to the ³⁷Cl isotope.[4] The protonated molecule [M+H]⁺ is observed at m/z 188.0473 in high-resolution mass spectrometry.[4]

Safety and Handling

4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-2,5-dimethoxyaniline is a compound of significant industrial importance, primarily as an intermediate for dyes. Its well-defined synthesis and reactivity also make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile chemical.

References

- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]

- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 3. 4-chloro-2,5-dimethoxyaniline | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Spectroscopic Data for 4-Chloro-2,3,5-trimethoxyaniline Currently Unavailable in Public Domain

Despite a comprehensive search of scientific databases and literature, the specific ¹H NMR and ¹³C NMR spectral data for 4-Chloro-2,3,5-trimethoxyaniline could not be located. Publications detailing the synthesis and spectroscopic characterization of this specific isomer appear to be unavailable in the public domain, precluding the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of closely related analogs, alternative data is available. This report can, upon request, be generated for similar, well-characterized compounds such as 4-Chloro-2,5-dimethoxyaniline or 3,4,5-Trimethoxyaniline . The structural similarities and differences of these compounds are outlined below for consideration.

Analysis of a Closely Related Structure: A Potential Workflow

To illustrate the intended content of the requested guide, a hypothetical workflow for the analysis of a substituted aniline is presented. This workflow outlines the steps that would be taken to interpret and present NMR data, should it become available for this compound.

Unveiling the Molecular Vibrations: An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Chloro-2,3,5-trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2,3,5-trimethoxyaniline. This document outlines the theoretical vibrational modes, presents a detailed experimental protocol for sample analysis, and offers a structured interpretation of the spectral data. The information herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry in identifying and characterizing this compound.

Introduction to FT-IR Spectroscopy of Substituted Anilines

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For a complex molecule like this compound, the FT-IR spectrum will exhibit a unique pattern of absorption bands, each corresponding to a specific stretching or bending vibration of the bonds within the molecule.

The structure of this compound, featuring an aniline backbone with chloro and trimethoxy substituents, gives rise to a characteristic set of vibrational frequencies. Key functional groups to be identified include the N-H bonds of the amine group, C-H bonds of the aromatic ring and methoxy groups, C-N and C-O bonds, and the C-Cl bond.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds and established vibrational frequency ranges for various functional groups.[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |

| 3000 - 2840 | Medium - Strong | Aliphatic C-H stretching of methoxy groups (asymmetric and symmetric) |

| 1630 - 1600 | Medium - Strong | N-H scissoring (bending) of the primary amine |

| 1600 - 1450 | Medium - Strong | C=C aromatic ring stretching |

| 1470 - 1430 | Medium | CH₃ bending of methoxy groups |

| 1300 - 1200 | Strong | Aryl C-N stretching |

| 1250 - 1180 | Strong | Asymmetric C-O-C stretching of aryl ethers (methoxy groups) |

| 1070 - 1020 | Strong | Symmetric C-O-C stretching of aryl ethers (methoxy groups) |

| 900 - 800 | Medium - Strong | N-H out-of-plane bending (wagging) |

| 850 - 750 | Strong | C-H out-of-plane bending of the aromatic ring |

| 800 - 600 | Medium - Strong | C-Cl stretching |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR accessory or KBr pellet press kit

-

This compound sample

-

Spatula

-

Agate mortar and pestle (for KBr method)

-

Potassium Bromide (KBr), IR-grade (for KBr method)

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lint-free wipes

Sample Preparation and Data Acquisition

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or semi-transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the FT-IR spectrum under the same conditions as the background scan.

-

Data Processing: The acquired spectrum will be an absorbance or transmittance spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for FT-IR spectral analysis and the key steps in interpreting the resulting spectrum.

Caption: Workflow for FT-IR analysis of a solid sample.

Caption: Logic for interpreting the FT-IR spectrum of this compound.

References

A Comprehensive Technical Guide to 4-Chloro-2,3,5-trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data on this specific compound, this document offers a comprehensive analysis by leveraging data from structurally similar analogs. This guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this class of molecules. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow and pathway diagrams.

Chemical Identity and Properties

The formal IUPAC name for the compound with the structure corresponding to this compound is 4-chloro-2,3,5-trimethoxybenzenamine . While specific experimental data for this compound is scarce, its properties can be estimated by comparing them with closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Chloro-2,5-dimethoxyaniline[1] | 3,4,5-Trimethoxyaniline[2] | 2,4,5-Trimethoxyaniline[3] | 4-Chloroaniline[4] |

| CAS Number | 870962-53-1 | 6358-64-1 | 24313-88-0 | 26510-91-8 | 106-47-8 |

| Molecular Formula | C₉H₁₂ClNO₃ | C₈H₁₀ClNO₂ | C₉H₁₃NO₃ | C₉H₁₃NO₃ | C₆H₆ClN |

| Molecular Weight | 217.65 g/mol | 187.62 g/mol | 183.20 g/mol | 183.20 g/mol | 127.57 g/mol |

| Calculated LogP | Not Available | 1.8 | 0.8 | 1.2 | 1.86 |

| Melting Point | Not Available | 118-122 °C | 110-113 °C | Not Available | 68-71 °C |

| Boiling Point | Not Available | Not Available | Not Available | Not Available | 232 °C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A feasible approach would be the selective chlorination of 2,3,5-trimethoxyaniline. This would likely require protection of the reactive amine group, followed by electrophilic aromatic substitution with a chlorinating agent, and subsequent deprotection.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Amine Protection (Acetylation)

-

Dissolve the starting aniline in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add acetic anhydride, often in the presence of a mild base like sodium acetate.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product.

-

Purify the resulting acetamide by recrystallization or column chromatography.

General Experimental Protocol for Electrophilic Chlorination

-

Dissolve the protected aniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the chlorinating agent (e.g., N-Chlorosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the chlorinated product.

-

Purify the product via column chromatography.

General Experimental Protocol for Amide Deprotection (Hydrolysis)

-

Reflux the protected, chlorinated aniline in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture and extract the free aniline product.

-

Purify the final compound by recrystallization or column chromatography.

Biological Significance and Potential Applications

Substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[4][5] The specific combination of chloro and methoxy substituents on the aniline ring can significantly influence the molecule's biological activity.

-

Pharmaceutical Intermediates: Aniline derivatives are precursors to a wide range of drugs. The substitution pattern affects pharmacokinetic properties like lipophilicity and metabolic stability.[6] For instance, aniline-containing compounds have been investigated as kinase inhibitors for cancer therapy.[7][8] The methoxy groups can form hydrogen bonds with target proteins, while the chloro group can modulate electronic properties and fill hydrophobic pockets.

-

Metabolic Considerations: It is crucial to note that anilines can be susceptible to metabolic activation, potentially leading to toxicity. Drug development efforts often focus on modifying the aniline scaffold to mitigate these risks while retaining desired activity.[9]

-

Anticancer Research: A series of anilino-substituted pyrimidine conjugates linked to pyrrolobenzodiazepines have been synthesized and evaluated for their anticancer activity, demonstrating apoptosis through enhancement of p53 levels.[8] This highlights the potential for aniline derivatives to serve as scaffolds for potent therapeutic agents.

Potential Signaling Pathway Involvement

While no specific pathways have been elucidated for this compound, its structural motifs are present in compounds known to inhibit protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase inhibition pathway, a plausible mechanism of action for a molecule of this class in an oncology context.

Caption: Conceptual diagram of kinase inhibition by a substituted aniline.

Conclusion

This compound represents a chemical entity with potential applications in synthetic and medicinal chemistry. Although direct experimental data is limited, a robust understanding of its properties, synthesis, and potential biological roles can be extrapolated from closely related and well-documented analogs. The synthetic pathways and conceptual biological mechanisms presented in this guide provide a solid foundation for researchers interested in exploring the utility of this and other polysubstituted anilines in drug discovery and materials science. Further research is warranted to fully characterize this compound and unlock its potential.

References

- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 5. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

4-Chloro-2,3,5-trimethoxyaniline material safety data sheet (MSDS)

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety, handling, and experimental data for 4-Chloro-2,5-dimethoxyaniline.

Chemical and Physical Properties

The fundamental physicochemical characteristics of 4-Chloro-2,5-dimethoxyaniline are summarized below, providing essential data for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [2] |

| CAS Number | 6358-64-1 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 118 - 120 °C (244.4 - 248 °F) | [1] |

| Flash Point | 163 °C (325.4 °F) | [3] |

| Autoignition Temperature | 395 °C (743 °F) | [3] |

| log Pow (Octanol-Water Partition Coefficient) | 1.8 | [1] |

Hazard Identification and Safety Data

Understanding the hazard profile of 4-Chloro-2,5-dimethoxyaniline is critical for safe handling and experimental design. This compound is classified as harmful if swallowed.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Data compiled from multiple safety data sheets.

Safety and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

| Precautionary Statement | Description | Reference |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [1][4] |

| P270 | Do not eat, drink or smoke when using this product. | [1][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][4] |

| P330 | Rinse mouth. | [1][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][4] |

Toxicological Information

The toxicological data for 4-Chloro-2,5-dimethoxyaniline is limited, with acute oral toxicity being the primary reported hazard.

| Toxicity Endpoint | Species | Value | Reference | | --- | --- | --- | | Acute Oral LD50 | Not specified (laboratory animal) | 100 mg/kg | |

Further toxicological properties, such as skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, have not been fully investigated, and the available data indicates that the classification criteria for these hazards are not met.[4]

Experimental Protocols

Synthesis of 4-Chloro-2,5-dimethoxyaniline

A common synthetic route to 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Reaction: Catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen gas.[5]

Catalyst: Modified platinum-on-carbon catalyst.[6]

Solvent: Aromatic solvents such as toluene or xylene.[5]

Reaction Conditions:

Procedure:

-

The 4-chloro-2,5-dimethoxynitrobenzene is dissolved in an aromatic solvent.

-

A modified platinum-on-carbon catalyst is added to the mixture.

-

The reaction is carried out in a liquid phase under elevated temperature and pressure with the introduction of hydrogen gas.

-

The reaction is monitored until the reduction is complete.

-

The final product, 4-chloro-2,5-dimethoxyaniline, is isolated and purified.

This is a generalized protocol based on patented synthesis methods.

Diagrams

General Hazard Warning and Response Workflow

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary and first aid measures.

Caption: Hazard and Response Flow for 4-Chloro-2,5-dimethoxyaniline.

Synthesis Workflow Diagram

This diagram outlines the key steps in a common synthesis process for 4-Chloro-2,5-dimethoxyaniline.

Caption: Synthesis of 4-Chloro-2,5-dimethoxyaniline Workflow.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Technical Guide: Solubility of 4-Chloro-2,3,5-trimethoxyaniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-2,3,5-trimethoxyaniline in various organic solvents. Given the absence of extensive publicly available solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Detailed procedures for gravimetric, UV-Vis spectroscopic, and High-Performance Liquid Chromatography (HPLC) methods are presented. Furthermore, this guide outlines the principles of solvent selection and data presentation to aid researchers in generating and interpreting reliable solubility profiles, a critical parameter in drug discovery, process chemistry, and formulation development.

Introduction

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in a range of organic solvents is fundamental for its practical application. Solubility data is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.

-

Purification and Crystallization: Designing effective purification strategies, such as recrystallization, requires knowledge of solubility differences in various solvents at different temperatures.

-

Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is a key determinant of a drug's bioavailability and the feasibility of liquid formulations.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC or spectroscopy necessitates a suitable solvent in which the compound is readily soluble.

This guide provides detailed experimental protocols to enable researchers to systematically determine the solubility of this compound.

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: The presence of an amino group (-NH2) and methoxy groups (-OCH3) imparts some polarity to the molecule. Therefore, it is expected to have some solubility in polar organic solvents.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Molecular Size and Shape: The relatively rigid aromatic structure may influence how well it fits into the solvent's structure.

A logical approach to solvent selection is to test a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol).

Figure 1. Logical relationship between solute/solvent properties and solubility.

Experimental Protocols for Solubility Determination

The following are standard methods for determining the solubility of a solid compound in an organic solvent. Temperature control is crucial for accurate solubility measurements, as solubility is temperature-dependent.[2]

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.[3][4] It relies on preparing a saturated solution and then quantifying the amount of dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand at the same constant temperature for a few hours to let the excess solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step must be performed quickly to avoid temperature changes and solvent evaporation.

-

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[3]

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[4]

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in terms of g/L, mg/mL, or mol/L.

-

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs ultraviolet or visible light and is often faster than the gravimetric method.[6][7]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.[7]

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or for compounds that lack a strong UV chromophore (if a suitable detector like a mass spectrometer is used).[8][9]

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[10]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a known volume of the saturated filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Figure 2. General experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a template for organizing experimental results.

| Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Acetone | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Dichloromethane | 25 | UV-Vis | |||

| Toluene | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric | |||

| User Defined |

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. scirp.org [scirp.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery and History of Substituted Trimethoxyanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The family of substituted trimethoxyanilines and their derivatives represents a cornerstone in the history of psychopharmacology and a continuing frontier in the development of novel therapeutics targeting the central nervous system. From the ancient ceremonial use of mescaline-containing cacti to the pioneering synthetic explorations of the 20th century, these compounds have profoundly shaped our understanding of neurochemistry and consciousness. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of substituted trimethoxyanilines, with a focus on the data and methodologies crucial for researchers in the field.

Historical Milestones: From Peyote to PiHKAL

The story of substituted trimethoxyanilines is inextricably linked with the psychoactive cactus peyote (Lophophora williamsii), used for millennia in indigenous spiritual practices.[1][2] The late 19th century saw the beginning of scientific inquiry into the cactus's psychoactive principles.

A pivotal moment arrived in 1897 when German chemist Arthur Heffter isolated several alkaloids from peyote and, through self-experimentation, identified mescaline (3,4,5-trimethoxyphenethylamine) as the primary psychoactive component.[3] However, it was the landmark total synthesis of mescaline by Ernst Späth in 1919 that truly unlocked the door to the scientific investigation of this class of compounds.[3] Späth's synthesis confirmed the structure of mescaline and made the pure compound available for pharmacological studies, moving it from the realm of botany to modern pharmacology.[1][3]

For several decades, research on mescaline and its immediate analogs progressed, but the field was revolutionized in the mid-20th century by the work of American chemist Alexander "Sasha" Shulgin . Inspired by his own experiences with mescaline, Shulgin embarked on a systematic exploration of its analogs, synthesizing and personally bioassaying hundreds of novel psychoactive compounds.[3][4][5] His meticulous work, detailed in the seminal book PiHKAL (Phenethylamines I Have Known and Loved), introduced a vast array of new substituted phenethylamines, many derived from substituted trimethoxyanilines, and laid the groundwork for much of the modern understanding of structure-activity relationships in this area.[5][6]

Synthesis and Experimental Protocols

The synthesis of substituted trimethoxyanilines and their derivatives is a rich area of organic chemistry. The following sections provide an overview of key synthetic pathways and detailed experimental protocols for benchmark compounds.

Synthesis of 3,4,5-Trimethoxyaniline

A common and historically significant route to 3,4,5-trimethoxyaniline, the precursor to mescaline, is the Hofmann rearrangement of 3,4,5-trimethoxybenzamide.

Experimental Protocol: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

This protocol is adapted from procedures utilizing sodium hypochlorite (household bleach) as the oxidizing agent.

-

Materials: 3,4,5-trimethoxybenzamide, sodium hydroxide (NaOH), sodium hypochlorite (NaOCl) solution (household bleach, concentration determined by titration), ice, water.

-

Procedure:

-

A solution of sodium hydroxide is prepared in a titrated sodium hypochlorite solution and chilled to approximately 4°C in an ice bath.

-

3,4,5-trimethoxybenzamide is added to the cold, stirred solution.

-

The reaction mixture is stirred for a short period at low temperature.

-

The temperature is gradually increased to around 70°C over the course of an hour.

-

A concentrated solution of sodium hydroxide in water is then added.

-

Heating and stirring at 70°C are continued for another hour.

-

Upon cooling, the product, 3,4,5-trimethoxyaniline, precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold water, and air-dried.

-

-

Yield and Purity: Reported yields for this method are in the range of 60%, with a melting point of 110-113°C, indicating good purity.

Synthesis of Mescaline (3,4,5-Trimethoxyphenethylamine)

One of the classic and widely documented syntheses of mescaline starts from 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde

This procedure involves a Henry reaction followed by reduction.

-

Step 1: Synthesis of β-nitro-3,4,5-trimethoxystyrene

-

A solution of 3,4,5-trimethoxybenzaldehyde, nitromethane, and a catalyst such as cyclohexylamine or ammonium acetate in a solvent like acetic acid is heated.

-

After the reaction is complete, the mixture is diluted with water, causing the product to crystallize.

-

The yellow crystalline product, β-nitro-3,4,5-trimethoxystyrene, is collected by filtration and can be recrystallized from a suitable solvent like methanol.

-

-

Step 2: Reduction of β-nitro-3,4,5-trimethoxystyrene to Mescaline

-

A solution of the β-nitrostyrene in an ethereal solvent is added to a refluxing suspension of a reducing agent, typically lithium aluminum hydride (LAH), in the same solvent.

-

The reaction is refluxed for an extended period to ensure complete reduction.

-

After cooling, the excess LAH is quenched, and the product is worked up by acidification followed by basification and extraction with an organic solvent.

-

The final product, mescaline, can be isolated as a salt (e.g., hydrochloride or sulfate) by treating the ethereal solution with the corresponding acid.

-

Synthesis of Other Substituted Trimethoxyaniline Derivatives

Alexander Shulgin's PiHKAL provides a wealth of synthetic routes to a wide array of substituted phenethylamines. For instance, the synthesis of 2,4,5-trimethoxyamphetamine (TMA-2) starts from 2,4,5-trimethoxybenzaldehyde, following a similar Henry reaction with nitroethane instead of nitromethane, followed by reduction. The synthesis of 2,4,5-trimethoxyaniline can be achieved by the reduction of 2,4,5-trimethoxynitrobenzene.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxyaniline

-

Procedure:

-

2,4,5-trimethoxynitrobenzene is reacted with a reducing agent, such as stannous chloride in the presence of hydrochloric acid.

-

The reaction mixture is heated under reflux.

-

After cooling, the solution is made basic with a sodium hydroxide solution to dissolve the tin salts.

-

The product is then extracted with an organic solvent like methylene chloride.

-

The organic extracts are dried and the solvent is evaporated to yield the crude product, which can be purified by crystallization.

-

Pharmacology and Structure-Activity Relationships

The primary pharmacological target for many psychoactive substituted trimethoxyaniline derivatives is the serotonin 2A receptor (5-HT2A), where they act as agonists or partial agonists.[1][7] However, their activity at other receptors, such as other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and adrenergic receptors, also contributes to their overall pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for a selection of substituted phenethylamines, including those derived from trimethoxyanilines. This data is essential for understanding the structure-activity relationships within this class of compounds.

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | Human Psychoactive Dose |

| Mescaline | ~5,000 | ~1,000 | >10,000 | 200-400 mg |

| TMA | ~1,000 | ~200 | ~2,000 | 100-250 mg |

| TMA-2 | 61 - 980 | 2 - 990 | ~1,500 | 20-40 mg |

| 2C-B | 1.0 | 8.9 | 40 | 12-24 mg |

| 2C-E | 1.5 | 13 | 55 | 10-25 mg |

| 2C-T-2 | 1.0 | 7.9 | 40 | 12-25 mg |

| 2C-T-7 | 1.0 | 6.8 | 40 | 10-30 mg |

| DOM | 0.6 | 12 | 2.0 | 3-10 mg |

Note: Data is compiled from various sources and should be considered approximate. Ki (inhibition constant) represents the concentration of a ligand that will bind to half the receptors at equilibrium. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Structure-Activity Relationship (SAR) Insights

-

α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain (creating an amphetamine analog) generally increases potency, as seen in the comparison between mescaline and TMA.

-

4-Position Substitution: The nature of the substituent at the 4-position of the phenyl ring has a profound impact on activity. In the 2,5-dimethoxy series (the "2C" family), small, lipophilic groups at the 4-position tend to confer high potency.

-

Positional Isomerism: The arrangement of the methoxy groups on the phenyl ring is critical. For example, 2,4,5-trimethoxyphenethylamine (2C-O) is reportedly inactive in humans, in stark contrast to its highly active isomer, mescaline (3,4,5-trimethoxyphenethylamine).[8]

Signaling Pathways

The interaction of substituted trimethoxyaniline derivatives with the 5-HT2A receptor initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[9]

Caption: Canonical 5-HT2A receptor signaling pathway via Gq protein activation.

Activation of the 5-HT2A receptor by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neuronal excitability.

Experimental Workflow for Receptor Binding Assay

A common method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Caption: General workflow for a radioligand receptor binding assay.